Biological Activity and Technical Profile of 2-Bromo-4-fluoro-5-methoxyphenol
Biological Activity and Technical Profile of 2-Bromo-4-fluoro-5-methoxyphenol
This in-depth technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-5-methoxyphenol , a specialized halogenated phenolic intermediate. It is designed for medicinal chemists and drug development professionals, focusing on its synthesis, structural biology, and application as a pharmacophore in kinase inhibitor design.
Executive Summary
2-Bromo-4-fluoro-5-methoxyphenol (CAS: 1185836-63-8) is a trisubstituted phenolic building block characterized by a specific substitution pattern that combines high electron density (methoxy group) with metabolic stability (fluorine) and synthetic versatility (bromine).[1][2][3][4][5] While rarely used as a standalone therapeutic agent, it serves as a critical pharmacophore scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its structural homology to the "3-methoxy-4-fluoro" aniline/phenol motifs found in EGFR inhibitors (e.g., Gefitinib analogs) defines its primary biological relevance.
Chemical & Physical Profile
This molecule exhibits a unique electronic push-pull system due to the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogen atoms.
| Property | Value / Description | Significance in Drug Design |
| CAS Number | 1185836-63-8 | Unique Identifier for regulatory/sourcing. |
| Molecular Formula | C₇H₆BrFO₂ | Low molecular weight (<250 Da) allows for fragment-based drug design. |
| Molecular Weight | 221.03 g/mol | Ideal for "Rule of 5" compliance in downstream derivatives. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity ensures membrane permeability. |
| pKa (Phenol) | ~7.5 - 8.5 | Slightly more acidic than phenol (pKa 10) due to F/Br induction, aiding in etherification reactions. |
| Key Substituents | 2-Br: Reactive handle4-F: Metabolic blocker5-OMe: H-bond acceptor | The 4-F position blocks oxidative metabolism (CYP450), extending half-life. |
Biological Activity & Mechanism of Action[6]
Intrinsic Biological Activity (Antimicrobial & Antioxidant)
While primarily an intermediate, the free phenol form possesses intrinsic biological activity characteristic of halogenated phenols.
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Antimicrobial Action: Halogenated phenols disrupt bacterial cell membranes and uncouple oxidative phosphorylation. The presence of the bromine atom at the ortho position enhances lipophilicity, facilitating penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).
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Antioxidant Potential: The phenolic hydroxyl group acts as a radical scavenger. The ortho-methoxy group (position 5) stabilizes the resulting phenoxy radical via resonance, a mechanism similar to that of curcumin or vitamin E.
Pharmacophore Role in Kinase Inhibition
The most significant biological relevance of 2-Bromo-4-fluoro-5-methoxyphenol lies in its role as a precursor for EGFR (Epidermal Growth Factor Receptor) inhibitors.
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Structural Homology: The "4-fluoro-5-methoxy" motif is a privileged structure in medicinal chemistry, often found in the "tail" or "head" regions of kinase inhibitors to optimize binding affinity and metabolic stability.
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Mechanism: When derivatized (e.g., converting the phenol to an ether or the bromide to a heterocycle), this scaffold fits into the ATP-binding pocket of kinases. The fluorine atom forms weak interactions with the protein backbone, while the methoxy group often solvates the pocket or interacts with specific residues (e.g., Cys797 in EGFR).
Experimental Synthesis Protocols
Protocol A: Regioselective Synthesis from 4-Fluoro-3-methoxyphenol
Rationale: Direct bromination of 3-methoxyphenol yields mixtures. Starting with the fluorinated precursor ensures the bromine is directed to the ortho position relative to the phenol, controlled by the directing effects of the hydroxyl and methoxy groups.
Reagents:
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Precursor: 4-Fluoro-3-methoxyphenol (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (1.0 eq)
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Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
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Preparation: Dissolve 4-fluoro-3-methoxyphenol (e.g., 3 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).
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Addition: Cool the solution to 0°C in an ice bath. Add NBS (3 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.
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Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of starting material.
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Quenching: Quench with water (50 mL). Separate the organic layer.[5]
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Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[5]
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Purification: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Petroleum ether/EtOAc gradient) to yield the product as a white solid/crystalline powder.
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Validation: ¹H NMR should show two singlet aromatic protons if regioselectivity is achieved (due to para-substitution pattern of H atoms).
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Protocol B: Downstream Coupling (Suzuki-Miyaura)
Rationale: To demonstrate the "Active Handle" utility of the bromine at position 2.
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Mix: 2-Bromo-4-fluoro-5-methoxyphenol (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 eq).
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Solvent: Dioxane:Water (4:1).
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Condition: Heat at 90°C for 12h under Argon.
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Result: Biaryl scaffold retaining the Fluoro/Methoxy pattern, common in biaryl ether agrochemicals.
Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the molecule, highlighting why each substituent is placed at its specific position for maximum biological efficacy.
Figure 1: SAR Analysis of 2-Bromo-4-fluoro-5-methoxyphenol showing the functional role of each substituent in drug design.
Safety & Handling (Self-Validating Protocol)
As a halogenated phenol, this compound poses specific risks.
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Hazards: Skin irritant (H315), Serious eye irritation (H319).[6]
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Validation Step: Before any synthesis, perform a "Drop Test" on a neutral pH indicator strip. Phenols are weakly acidic; a strong red shift indicates potential contamination with strong acids (HBr byproduct) which must be neutralized.
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Storage: Store under inert gas (Argon) at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.
References
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Royal Society of Chemistry (RSC). Synthesis of 2-bromo-4-fluoro-5-methoxyphenol via NBS bromination. (Supplementary Information). Available at: [Link]
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PubChem. 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol Compound Summary. National Library of Medicine. Available at: [Link]
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MDPI. Anti-Inflammatory Effects of Brominated Phenolic Derivatives. (Contextual biological activity of halo-phenols). Available at: [Link]
Sources
- 1. 98130-56-4|2-Bromo-4,6-difluorophenol|BLD Pharm [bldpharm.com]
- 2. 143610-62-2|4-Bromo-2-fluoro-1-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. labgle.com [labgle.com]
- 4. 1807078-27-8|1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
